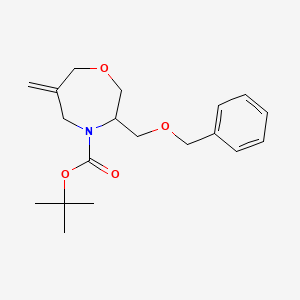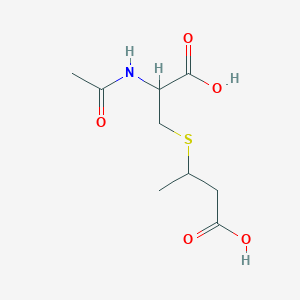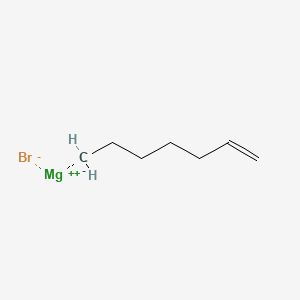
Hept-6-enylmagnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hept-6-enylmagnesium bromide is an organomagnesium compound belonging to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. This compound is particularly notable for its utility in various coupling reactions, making it a valuable tool in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hept-6-enylmagnesium bromide is typically synthesized via the reaction of 6-bromo-1-heptene with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
6-Bromo-1-heptene+Magnesium→Hept-6-enylmagnesium bromide
Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and solvents, as well as for the removal of by-products, enhances the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions: Hept-6-enylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Coupling Reactions: Participates in Kumada-Tamao-Corriu coupling reactions to form carbon-carbon bonds with alkenes and aryl halides.
Substitution Reactions: Can replace halides in organic molecules to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Addition: Typically carried out in anhydrous THF at low temperatures to control the reactivity.
Coupling Reactions: Often catalyzed by transition metals such as palladium or nickel, with the reaction conducted at elevated temperatures.
Substitution Reactions: Requires the presence of a suitable leaving group and is often facilitated by the use of a polar aprotic solvent.
Major Products:
Alcohols: Formed from the reaction with carbonyl compounds.
Alkenes and Aryl Compounds: Result from coupling reactions.
Substituted Alkanes: Produced through substitution reactions.
Aplicaciones Científicas De Investigación
Hept-6-enylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of polymers, agrochemicals, and fine chemicals.
Mecanismo De Acción
The mechanism of action of hept-6-enylmagnesium bromide involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl groups, halides, and unsaturated carbon-carbon bonds. The pathways involved typically include nucleophilic addition, substitution, and coupling mechanisms.
Comparación Con Compuestos Similares
Methylmagnesium Bromide: A simpler Grignard reagent used for similar nucleophilic addition reactions.
Phenylmagnesium Bromide: Used in the synthesis of aromatic compounds.
Vinylmagnesium Bromide: Employed in the formation of carbon-carbon double bonds.
Uniqueness: Hept-6-enylmagnesium bromide is unique due to its longer carbon chain and the presence of an alkene group, which provides additional reactivity and versatility in synthetic applications. This makes it particularly useful in the synthesis of complex molecules where both chain length and unsaturation are required.
Propiedades
Fórmula molecular |
C7H13BrMg |
|---|---|
Peso molecular |
201.39 g/mol |
Nombre IUPAC |
magnesium;hept-1-ene;bromide |
InChI |
InChI=1S/C7H13.BrH.Mg/c1-3-5-7-6-4-2;;/h3H,1-2,4-7H2;1H;/q-1;;+2/p-1 |
Clave InChI |
JKSIPWWHNFRGHH-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]CCCCC=C.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6,7,8-Tetrahydro-2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B13902245.png)
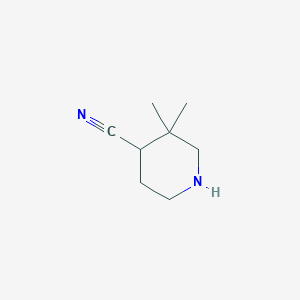
![2-(Piperidin-4-ylmethoxy)-1H-benzo[d]imidazole](/img/structure/B13902256.png)
![(1R)-1-[Bis(3,5-dimethylphenyl)phosphino]-2-[(1S)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]ferrocene](/img/structure/B13902264.png)
![[2-(2-fluoroanilino)-1-methyl-2-oxo-ethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13902270.png)


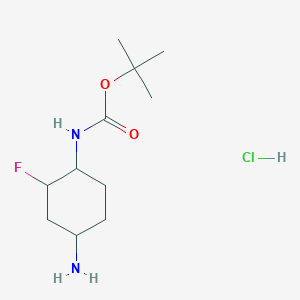
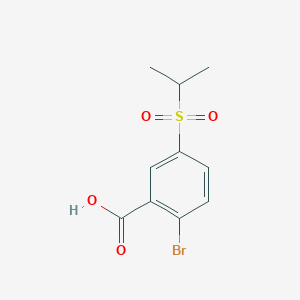


![Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13902315.png)
